molecular formula C11H12ClNO2 B1424921 1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid CAS No. 933719-76-7

1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid

Cat. No. B1424921
CAS RN: 933719-76-7
M. Wt: 225.67 g/mol
InChI Key: AOKQMHHJOMXSMH-UHFFFAOYSA-N
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Description

“1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid” is a chemical compound with a molecular weight of 225.67 . It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine-3-carboxylic acid derivatives can be achieved through organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . Another method involves the reaction of methyl 1-(3-chlorophenyl)pyrrolidine-3-carboxylate with sodium hydroxide in methanol .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .

Scientific Research Applications

1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid: Scientific Research Applications

Frontiers - Recent insights about pyrrolidine core skeletons Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Therapeutics Buy 1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid | 933719-76-7

Future Directions

The pyrrolidine ring is a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . Future research could focus on exploring different substituents and their spatial orientation, which can lead to a different biological profile of drug candidates .

Mechanism of Action

Target of Action

It’s worth noting that both indole and pyrrolidine derivatives, which share structural similarities with this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .

Mode of Action

Compounds with similar structures, such as pyrrolidine derivatives, have been shown to interact with their targets in a variety of ways . For instance, the spatial orientation of substituents and the different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

For example, indole derivatives have been found to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, and antimicrobial activities .

Pharmacokinetics

It’s worth noting that the introduction of heteroatomic fragments in these molecules is a common strategy in drug design, as they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

For example, certain indole derivatives have demonstrated inhibitory activity against influenza A .

Action Environment

It’s worth noting that the biological profile of similar compounds, such as pyrrolidine derivatives, can be influenced by the different stereoisomers and the spatial orientation of substituents .

properties

IUPAC Name

1-(4-chlorophenyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c12-9-1-3-10(4-2-9)13-6-5-8(7-13)11(14)15/h1-4,8H,5-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKQMHHJOMXSMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679690
Record name 1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid

CAS RN

933719-76-7
Record name 1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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